molecular formula C8H10FNO B12071513 O-(4-fluoro-3-methylbenzyl)hydroxylamine

O-(4-fluoro-3-methylbenzyl)hydroxylamine

Cat. No.: B12071513
M. Wt: 155.17 g/mol
InChI Key: KQPBWQPKXPDTMD-UHFFFAOYSA-N
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Description

O-(4-fluoro-3-methylbenzyl)hydroxylamine is a chemical compound with the following structure:

This compound\text{this compound} This compound

This compound belongs to the class of hydroxylamine derivatives, which have diverse applications in various fields due to their unique reactivity and functional groups. Hydroxylamines contain an -OH group bonded to a nitrogen atom (N-OH).

Preparation Methods

Synthetic Routes:

The synthesis of O-(4-fluoro-3-methylbenzyl)hydroxylamine involves introducing the hydroxylamine group onto the 4-fluoro-3-methylbenzyl moiety. Here are some possible synthetic routes:

  • Direct Hydroxylation:

    • React 4-fluoro-3-methylbenzyl chloride with hydroxylamine hydrochloride (NH2OH·HCl) in a suitable solvent (e.g., ethanol).
    • The reaction proceeds via nucleophilic substitution, replacing the chloride with the hydroxylamine group.
  • Reductive Amination:

    • Start with 4-fluoro-3-methylbenzaldehyde.
    • Reduce the aldehyde to the corresponding alcohol using a reducing agent (e.g., sodium borohydride).
    • React the alcohol with hydroxylamine hydrochloride to form the desired hydroxylamine.

Industrial Production:

Industrial-scale production methods may involve modifications of the above routes, optimization for yield, and scalability.

Chemical Reactions Analysis

O-(4-fluoro-3-methylbenzyl)hydroxylamine can participate in various reactions:

    Oxime Formation:

    Hydrazone Formation:

Common reagents include hydroxylamine hydrochloride, aldehydes/ketones, and suitable solvents.

Scientific Research Applications

O-(4-fluoro-3-methylbenzyl)hydroxylamine finds applications in:

    Medicinal Chemistry:

    Analytical Chemistry:

Mechanism of Action

The exact mechanism of action for this compound depends on its specific application. the N-OH group likely plays a key role in its reactivity and interactions with biological targets.

Comparison with Similar Compounds

While O-(4-fluoro-3-methylbenzyl)hydroxylamine is unique due to its specific substitution pattern, other hydroxylamines (e.g., unsubstituted benzylhydroxylamine) share similar reactivity.

Properties

Molecular Formula

C8H10FNO

Molecular Weight

155.17 g/mol

IUPAC Name

O-[(4-fluoro-3-methylphenyl)methyl]hydroxylamine

InChI

InChI=1S/C8H10FNO/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4H,5,10H2,1H3

InChI Key

KQPBWQPKXPDTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CON)F

Origin of Product

United States

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